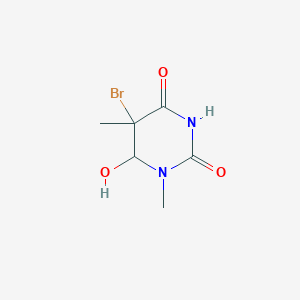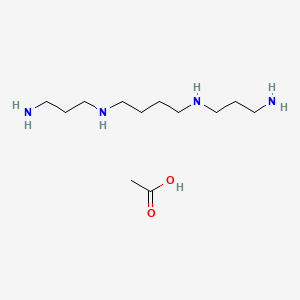![molecular formula C8H11N3O B14465424 Bicyclo[2.2.1]heptane-1-carbonyl azide CAS No. 65864-91-7](/img/structure/B14465424.png)
Bicyclo[2.2.1]heptane-1-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptane-1-carbonyl azide is a compound that features a bicyclic structure with a carbonyl azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carbonyl azide typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with azide reagents. One common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a dehydrating agent . The acyl azide then undergoes thermal decomposition to form the isocyanate intermediate, which can be further reacted to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely involve optimization of the Curtius rearrangement process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane-1-amine.
Cycloaddition: Formation of complex bicyclic or polycyclic structures.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carbonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1-carbonyl azide involves its ability to undergo various chemical transformations. The azide group can be converted to an amine, isocyanate, or other functional groups, allowing the compound to interact with different molecular targets and pathways. For example, in medicinal chemistry, the compound can be used to modify drug molecules to enhance their activity or selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: The precursor to bicyclo[2.2.1]heptane-1-carbonyl azide, used in similar synthetic applications.
Bicyclo[2.2.1]heptane-1-amine: A reduction product of the azide, used in the synthesis of amine-containing compounds.
Bicyclo[1.1.0]butane: A structurally related compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and an azide functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
CAS No. |
65864-91-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbonyl azide |
InChI |
InChI=1S/C8H11N3O/c9-11-10-7(12)8-3-1-6(5-8)2-4-8/h6H,1-5H2 |
InChI Key |
XKPKSFVDDBUAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)


![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)




![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
